2-Amino-1,3-dibromo-9h-fluoren-9-one

Catalog No.
S15991645
CAS No.
91821-83-9
M.F
C13H7Br2NO
M. Wt
353.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1,3-dibromo-9h-fluoren-9-one

CAS Number

91821-83-9

Product Name

2-Amino-1,3-dibromo-9h-fluoren-9-one

IUPAC Name

2-amino-1,3-dibromofluoren-9-one

Molecular Formula

C13H7Br2NO

Molecular Weight

353.01 g/mol

InChI

InChI=1S/C13H7Br2NO/c14-9-5-8-6-3-1-2-4-7(6)13(17)10(8)11(15)12(9)16/h1-5H,16H2

InChI Key

WUNKHQHTMBFRQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C(=C3C2=O)Br)N)Br

2-Amino-1,3-dibromo-9H-fluoren-9-one is a member of the fluorenone family, characterized by its unique structure that includes two bromine atoms located at the 1 and 3 positions, an amino group at the 2 position, and a ketone group at the 9 position of the fluorene backbone. This compound has garnered interest in various fields due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromine and amino groups enhances its reactivity, making it a versatile intermediate for further chemical transformations.

  • Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The ketone group can be oxidized to form carboxylic acids or reduced to alcohols. The amino group can also participate in oxidation processes.
  • Coupling Reactions: The amino group can engage in coupling reactions to yield various derivatives, which are useful in synthesizing more complex organic molecules.

Research indicates that 2-Amino-1,3-dibromo-9H-fluoren-9-one exhibits potential biological activities, particularly in antimicrobial and anticancer research. Its structural attributes allow for interactions with biological targets, which may lead to therapeutic applications. Studies have shown that compounds within the fluorenone family often demonstrate significant biological effects due to their ability to interact with cellular mechanisms.

The synthesis of 2-Amino-1,3-dibromo-9H-fluoren-9-one typically involves the following steps:

  • Bromination: Fluorenone is brominated using bromine in a suitable solvent such as acetic acid or chloroform.
  • Amination: The dibromo compound is then treated with ammonia or an amine source under controlled conditions to introduce the amino group at the 2 position.

In industrial settings, continuous flow reactors may be utilized to enhance yield and purity during production. This method allows for better control over reaction conditions, leading to more efficient synthesis processes.

2-Amino-1,3-dibromo-9H-fluoren-9-one finds applications across various domains:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its biological activity.
  • Material Science: Utilized in developing dyes, pigments, and electronic materials such as organic light-emitting diodes (OLEDs) due to its unique electronic properties .

Studies on the interaction of 2-Amino-1,3-dibromo-9H-fluoren-9-one with biological targets reveal its potential mechanisms of action. The compound's amino group may form hydrogen bonds with enzymes or receptors, while the bromine atoms can participate in electrophilic aromatic substitution reactions. These interactions are crucial for understanding its biological effects and therapeutic potential.

Several compounds share structural similarities with 2-Amino-1,3-dibromo-9H-fluoren-9-one. Here are some notable comparisons:

Compound NameKey FeaturesUniqueness
2,7-Dibromo-9H-fluoren-9-oneContains bromine but lacks an amino groupLess versatile due to fewer reactive sites
2,7-Diamino-9H-fluoren-9-oneHas amino groups at both the 2 and 7 positionsDifferent reactivity profile compared to dibromo
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-oneContains fluorine atoms which introduce additional electronic effectsSuitable for different applications in materials science
1,3-Dibromo-7-nitro-9H-fluoren-2-aminoContains both nitro and amine groupsUnique due to the combination of functional groups

These comparisons highlight the uniqueness of 2-Amino-1,3-dibromo-9H-fluoren-9-one in terms of its reactivity and potential applications across various fields.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

352.88739 g/mol

Monoisotopic Mass

350.88944 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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